2,2-difluoro-N-phenylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
404-17-1 |
|---|---|
Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2,2-difluoro-N-phenylacetamide |
InChI |
InChI=1S/C8H7F2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h1-5,7H,(H,11,12) |
InChI Key |
LHNAGCKQKUXGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Aspects of 2,2 Difluoro N Phenylacetamide Transformations
Fundamental Reaction Pathways
The reactivity of 2,2-difluoro-N-phenylacetamide is largely dictated by the difluoromethyl moiety and the amide functionality. These groups allow for participation in a variety of fundamental reaction types, including radical processes and functionalizations of the strong carbon-fluorine bonds.
Deuterium (B1214612) atom transfer (DAT) is the analogue of hydrogen atom transfer (HAT) and represents a powerful method for the site-selective introduction of deuterium into organic molecules. nih.govnih.gov This process is of high interest in pharmaceutical chemistry, as selective deuteration can favorably alter the metabolic profiles of drug candidates. nih.gov Photocatalytic DAT deuteration has emerged as a particularly mild and effective strategy, often utilizing D₂O as an inexpensive and readily available deuterium source. nih.govresearchgate.netresearchgate.net
Table 1: Key Features of Photocatalytic Deuterium Atom Transfer (DAT) Processes
| Feature | Description | Relevant Findings |
| Catalysis | Typically involves a photoredox catalyst that initiates the reaction upon light absorption. | Can be combined with cobalt catalysis or use organophotocatalysts. researchgate.net |
| Deuterium Source | Commonly uses inexpensive and abundant sources like D₂O. nih.govresearchgate.net | Methyl thioglycolate can serve as a radical deuteration reagent that exchanges protons with D₂O. researchgate.net |
| Key Intermediate | The reaction proceeds through a radical intermediate (e.g., an α-carbonyl alkyl radical). | The presence of radical intermediates can be confirmed by trapping experiments with agents like TEMPO. researchgate.net |
| Mechanism | Involves single electron transfer (SET) followed by deuterium atom transfer from a donor. | The process can be highly chemoselective, enabling late-stage functionalization of complex molecules. nih.gov |
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant chemical challenge. baranlab.org However, developing methods for C-F bond transformation is crucial, not only for the synthesis of novel fluorinated molecules but also for the degradation of persistent fluorocarbons. baranlab.org The functionalization of C-F bonds in polyfluorinated compounds like this compound offers an alternative synthetic route to valuable fluorinated building blocks. baranlab.org
Transformations involving the C-F bonds of a difluoromethyl group are less common than those involving C-H bonds but offer unique opportunities for chemoselectivity. baranlab.org These reactions often require specific catalytic systems capable of activating the inert C-F bond. This can be achieved through coordination with transition metals or interaction with strong Lewis acids. baranlab.org While the direct functionalization of the C-F bonds in this compound is challenging, it represents a frontier in organofluorine chemistry with considerable potential. baranlab.org
Catalytic Systems in Difluoroacetamide Chemistry
Catalysis is essential for unlocking the synthetic potential of this compound and its derivatives. Transition metal catalysts, including those based on copper and rhodium, as well as photoredox systems, provide effective means to mediate complex transformations under controlled conditions.
Copper catalysis is a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds. In the realm of fluorine chemistry, copper-catalyzed reactions have been developed for the introduction of difluoroalkyl groups. nih.gov A common strategy involves the copper-mediated generation of a difluoromethyl radical from a suitable precursor, such as N-phenylbromodifluoroacetamide. nih.gov
One proposed mechanism involves a single-electron transfer from Cu(0) or a related low-valent copper species to the difluoroacetyl precursor to generate a difluoromethyl radical. This radical can then engage in subsequent reactions, such as addition to an alkene. For example, in the copper-mediated difluoromethylenation of N-arylacrylamides, the generated RCF₂ radical adds to the double bond, followed by an intramolecular radical cyclization to form the final product. nih.gov Another proposed pathway involves a Cu(I)/Cu(III) catalytic cycle, seen in the oxydifluoroalkylation of unsaturated oximes. nih.gov In copper-catalyzed borylative difunctionalizations, an active LCu-Bpin species is often generated in situ, which then reacts with the substrate. mdpi.comnih.gov
Table 2: Examples of Proposed Mechanisms in Copper-Catalyzed Difluoroalkylation
| Reaction Type | Proposed Mechanism | Key Intermediates |
| Difluoromethylenation of N-arylacrylamides | Cu(0)-mediated single-electron transfer to RCF₂Br, followed by radical addition and intramolecular cyclization. nih.gov | RCF₂ radical, cyclized radical intermediate. |
| Difluoroalkylation of Methylenecyclopropanes | A tandem radical process involving a Cu(I)/Cu(II) cycle, featuring ring-opening and intramolecular cyclization. nih.gov | Organocopper intermediates. |
| Oxydifluoroalkylation of β,γ-Unsaturated Oximes | A Cu(I)/Cu(III) catalytic cycle involving a difluoroalkylation cascade followed by nucleophilic attack. nih.gov | Cu(III) species. |
| Borylative Cyclization | Formation of an LCu-Bpin intermediate, borocupration of an alkene, and subsequent cyclization. mdpi.com | LCu-Bpin, organocopper intermediate. |
Rhodium catalysts are highly effective for a range of organic transformations, including C-H activation and cycloaddition reactions. mdpi.comnih.gov While specific studies on this compound are limited, the mechanisms investigated for related substrates provide a blueprint for its potential reactivity. A plausible mechanism for the functionalization of the phenyl ring in this compound involves coordination of the amide's nitrogen or oxygen atom to the rhodium center, directing a subsequent ortho-C-H activation. nih.gov This forms a five-membered rhodacycle intermediate, which is a common feature in rhodium-catalyzed C-H functionalization. nih.govnih.gov
Following the formation of the rhodacycle, the reaction can proceed via several pathways. For instance, migratory insertion of an alkene or alkyne into the rhodium-carbon bond, followed by reductive elimination, can lead to the formation of new C-C bonds. nih.gov Computational studies on related systems suggest that the migratory insertion step often has a manageable energy barrier. nih.gov In the absence of a coupling partner, oxidative amidation could occur, as seen in the rhodium-catalyzed conversion of amines and anilines to amides. rsc.org
Photoredox catalysis utilizes visible light to drive chemical reactions under exceptionally mild conditions. nih.govnih.govfigshare.com The general mechanism involves a photocatalyst that, upon excitation by light, becomes a potent single-electron oxidant or reductant. nih.gov This excited photocatalyst can then engage with a substrate, such as a derivative of this compound, to initiate a reaction cascade.
A typical photoredox cycle begins with the photoexcitation of the catalyst (e.g., an acridinium (B8443388) salt). nih.govnih.gov The excited catalyst can then oxidize or reduce a substrate through single electron transfer (SET). nih.gov In the context of transforming this compound, a precursor could be reduced to generate a difluoromethyl radical. This highly reactive intermediate can then participate in various bond-forming events. Alternatively, the excited photocatalyst can interact with a hydrogen or deuterium atom donor, initiating a hydrogen atom transfer (HAT) or deuterium atom transfer (DAT) manifold, which unites the photoredox and atom transfer catalytic cycles. nih.govnih.govfigshare.com This dual catalytic approach allows for complex transformations, such as the anti-Markovnikov hydrofunctionalization of alkenes, to be achieved with high control and selectivity. nih.gov
Table 3: General Mechanistic Steps in Photoredox Catalysis
| Step | Description | Example |
| 1. Photoexcitation | The photocatalyst absorbs a photon of visible light, promoting it to an excited state (PC). | Mes-Acr⁺ + hν → Mes-Acr⁺. nih.govnih.gov |
| 2. Single Electron Transfer (SET) | The excited photocatalyst engages in SET with a substrate, generating a radical ion. | PC + Substrate → PC⁻ + Substrate⁺• or *PC + Substrate → PC⁺ + Substrate⁻•. nih.gov |
| 3. Radical Reaction | The generated radical intermediate undergoes further transformation (e.g., fragmentation, addition). | A carboxyl radical undergoes decarboxylation to yield an alkyl radical. nih.gov |
| 4. Atom Transfer | The radical intermediate is trapped by an atom donor (e.g., H-atom or D-atom transfer). | An alkyl radical abstracts a deuterium atom from a donor to form a C-D bond. nih.gov |
| 5. Catalyst Regeneration | The photocatalyst returns to its ground state through a final electron transfer step, closing the catalytic cycle. | The reduced/oxidized photocatalyst reacts to regenerate the initial state. nih.govnih.gov |
Reactivity Umpolung Strategies for Amide α-Functionalization
The concept of "umpolung," or polarity inversion, provides a powerful strategy in organic synthesis to reverse the normal reactivity of a functional group. rsc.orgnih.gov In the context of amides like this compound, the α-carbon is typically not electrophilic due to the electron-donating nature of the nitrogen atom. However, umpolung strategies can render this position electrophilic, opening pathways for reactions with nucleophiles. researchgate.net This approach is crucial for synthesizing α-functionalized amides, which are challenging to obtain through traditional enolate chemistry. researchgate.net
A key strategy for inducing umpolung at the α-position of amides involves their conversion into a more reactive intermediate. One general method involves an in situ umpolung transformation that makes the α-position electrophilic. acs.org This can be achieved through organocatalytic enamine activation coupled with a quinone-promoted oxidation, which generates an O-bound quinol intermediate poised for nucleophilic substitution. nih.gov
Another approach relies on electrophilic activation of the amide itself. researchgate.net For instance, treatment of an α-hydroxy amide with a triflating agent can generate an α-triflyloxy amide intermediate in situ. The triflate group is an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. acs.org Computational studies support the formation of such α-triflated amides as key intermediates in these transformations. acs.org While direct application to this compound is specific, these general principles illustrate how the α-position can be activated. The presence of the two fluorine atoms would significantly influence the stability and reactivity of any charged or radical intermediates formed at the α-position.
Once the electrophilic α-position is generated, a broad range of heteroatom nucleophiles can be employed to form new carbon-heteroatom bonds. acs.org This method allows for the direct α-halogenation, α-oxygenation, α-thiolation, and α-amination of amides under mild conditions. acs.org The versatility of this approach has been demonstrated with various oxygen, nitrogen, sulfur, and halogen nucleophiles. acs.orgyoutube.com
The table below summarizes the types of heteroatom nucleophiles used in the α-functionalization of amides following umpolung strategies.
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| Oxygen | Sodium alkoxides, p-nitrophenol | α-Alkoxy/Aryloxy Amide | acs.org |
| Sulfur | Sodium thiolates, t-butylmercaptan, Thioacetate | α-Thio Amide | acs.org |
| Nitrogen | Sodium Ts-methylamide | α-Amino Amide | acs.org |
| Halogen | Tetrabutylammonium iodide | α-Iodo Amide | acs.org |
This unified umpolung procedure provides a general platform for preparing α-heteroatom-functionalized secondary amides under redox-neutral conditions. researchgate.net The functional group tolerance is notable, with esters, ketones, nitriles, and even primary chlorides remaining intact during the reaction. acs.org The direct application to this compound would provide access to a range of novel difluorinated compounds with potential applications in medicinal chemistry and materials science.
Bond Cleavage Reactions in Amide Chemistry
The amide bond is notoriously stable, making its cleavage a significant challenge in organic synthesis. illinois.edu However, various strategies have been developed to activate and cleave not only the characteristic C(O)-N bond but also adjacent C-C and C-N bonds, enabling diverse molecular transformations. illinois.educhinesechemsoc.org
While less common than C-N bond cleavage, the scission of C-C bonds alpha to the carbonyl group in amides can lead to valuable synthetic intermediates. One novel transformation involves the nitrogenation of tertiary amides to form nitriles, a process that proceeds through both C-C and C-N bond cleavage. chinesechemsoc.org Mechanistic studies, including labeling experiments, have indicated the involvement of a highly active four-membered ring and an α-nitroso species as key intermediates in this process. chinesechemsoc.org This pathway represents a significant departure from traditional amide transformations and highlights the potential for using simple inorganic reagents like sodium nitrite (B80452) to achieve complex bond reorganizations. chinesechemsoc.org
Radical reactions are also instrumental in C-C bond formation, which is the reverse of cleavage. These processes often involve the addition of a carbon-centered radical to an alkene, a fundamental step in many synthetic sequences. ic.ac.uklibretexts.org
Cleavage of the amide C-N bond is a more extensively studied area, with applications ranging from deprotection strategies to cross-coupling reactions. illinois.eduacs.org These transformations can be categorized based on the cleavage of the carbonyl C-N bond or a non-carbonyl C-N bond. illinois.edu
Transition-metal-free methods have emerged for the selective cleavage of C-N σ bonds, particularly in strained systems like N-acylazetidines. nih.gov These reactions can be initiated by a single-electron transfer (SET) from an electride (e.g., derived from sodium and 15-crown-5), generating a ketyl-type radical intermediate that subsequently undergoes C-N bond scission. nih.gov The high chemoselectivity of this method leaves less strained cyclic and acyclic amides unaffected. nih.gov For more general applications, including planar amides, reagents like thulium(II) iodide have been shown to be effective. nih.govresearchgate.net
Transition metal catalysis offers another powerful avenue for C-N bond activation. illinois.edu Catalysts based on nickel, palladium, and platinum have been used to convert amides to other functional groups, such as esters, and to construct heterocyclic systems like indoles. illinois.edu These reactions often proceed through mechanisms involving oxidative addition of the catalyst into the C-N bond or acyl migration. illinois.edu
The table below outlines different strategies for amide C-N bond cleavage.
| Method | Reagent/Catalyst | Substrate Scope | Mechanistic Feature | Reference |
| Single Electron Transfer | Na/15-crown-5 | Azetidinyl amides (strained) | Ketyl radical intermediate | nih.gov |
| Single Electron Transfer | TmI₂-ROH | Planar and pyramidalized amides | Formation of powerful reductant | nih.govresearchgate.net |
| Transition Metal Catalysis | Ni-NHC | Aryl amides | Direct C-N activation for esterification | illinois.edu |
| Lewis/Brønsted Acid Catalysis | Bi(OTf)₃ | Tertiary sulfonamides | Cleavage of activated N-substituents (e.g., PMB) | acs.org |
| Nitrogenation | NaNO₂ | Tertiary amides | C-C and C-N cleavage via α-nitroso species | chinesechemsoc.org |
Characterization and Role of Radical Intermediates in Difluoroacetamide Reactions
Radical intermediates play a pivotal role in the functionalization of fluorinated compounds, including difluoroacetamides. nih.gov These highly reactive species enable transformations that are often difficult to achieve through ionic pathways. researchgate.net
The generation of a difluoroalkyl radical from a precursor like this compound (or more commonly, from reagents like ethyl 2-bromo-2,2-difluoroacetate) is typically the initiating step. nih.govnih.gov This can be accomplished through single-electron transfer from a metal catalyst, such as copper(0), or via photoredox catalysis. nih.gov For example, the reaction of BrCF₂CO₂Et with an excited iridium photocatalyst generates a difluoromethylcarbonyl radical intermediate. nih.gov
Once formed, these difluorinated radicals undergo a variety of reactions:
Addition to Alkenes/Alkynes: The radical adds across a C=C or C≡C bond to form a new alkyl radical. libretexts.orgnih.gov This new radical can then be trapped or participate in subsequent cyclization or cross-coupling reactions. nih.gov
Intramolecular Cyclization: If an unsaturated bond is present elsewhere in the molecule, the radical can cyclize to form ring structures. This has been used to synthesize difluoro-substituted oxindoles and spiro compounds. nih.gov
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, terminating a chain or propagating it. nih.gov
The characterization of these transient radical intermediates often relies on indirect evidence, such as radical clock experiments (e.g., cyclopropane (B1198618) ring-opening) or trapping experiments. nih.gov The products formed provide strong evidence for the involvement and reaction pathway of the radical species. For instance, in copper-mediated difunctionalization of alkenes, the reaction mechanism is believed to involve the formation of a difluorinated radical, its addition to the alkene, and subsequent reaction with a copper(II) species to form the final product. nih.gov
The inherent properties of radicals, such as their general inertness to polar functional groups like alcohols and amines, make radical-mediated reactions highly chemoselective and suitable for complex molecule synthesis. nih.gov
Structural Elucidation and Characterization Methodologies for 2,2 Difluoro N Phenylacetamide Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For fluorinated compounds like 2,2-difluoro-N-phenylacetamide analogs, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is typically utilized.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound analogs, the chemical shifts of the protons are influenced by the presence of the electronegative fluorine atoms and the phenyl ring.
The aromatic protons on the phenyl group typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the phenyl ring. The amide (N-H) proton usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. msu.edu The proton of the CHF₂ group, if present, would show a characteristic triplet due to coupling with the two fluorine atoms.
For example, in the related compound acetanilide, the aromatic protons resonate at specific shifts, and the methyl protons have a distinct signal. chemicalbook.com Similarly, for 2-phenylacetamide, the methylene (B1212753) and aromatic protons are clearly distinguishable. chemicalbook.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) for Phenylacetamide Analogs
| Compound | Aromatic Protons (ppm) | CH₂ Protons (ppm) | NH Proton (ppm) | Other Protons (ppm) |
| Acetanilide chemicalbook.com | 7.0-7.5 | - | ~8.0 (broad s) | 2.1 (s, CH₃) |
| 2-Phenylacetamide chemicalbook.com | 7.2-7.4 | 3.6 (s) | 5.4, 6.0 (broad s) | - |
Note: 's' denotes a singlet. Chemical shifts are approximate and can vary based on solvent and concentration.
Carbon (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, providing a "carbon count" and information about the chemical environment of each carbon.
In this compound analogs, the carbon atom of the C=O group (carbonyl carbon) is typically found in the downfield region (around 165-190 ppm). oregonstate.edu The carbon atom attached to the two fluorine atoms (the CF₂ group) will appear as a triplet due to ¹JCF coupling and will be shifted significantly downfield due to the high electronegativity of fluorine. The aromatic carbons will have signals in the range of 125-170 ppm. oregonstate.edu
For instance, in 2-phenylacetamide, the carbonyl carbon appears at a distinct chemical shift, as do the methylene and aromatic carbons. chemicalbook.com Similarly, the ¹³C NMR spectrum of 2-phenylacetophenone shows characteristic signals for the carbonyl and aromatic carbons. chemicalbook.com
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) for Phenylacetamide Analogs
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | CH₂/CF₂ (ppm) | Other Carbons (ppm) |
| 2-Phenylacetamide chemicalbook.com | ~174 | 127-135 | ~43 | - |
| 2-Phenylacetophenone chemicalbook.com | ~197 | 128-137 | ~45 | - |
| This compound (Predicted) | 160-170 | 120-140 | 110-120 (t) | - |
Note: 't' denotes a triplet. Predicted values are based on general principles and data from similar structures. oregonstate.edursc.org
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.orgaiinmr.comslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms. wikipedia.orgdss.go.th
For this compound analogs, the two fluorine atoms of the CF₂ group are expected to be chemically equivalent and should give a single signal. This signal will be a triplet due to coupling with the proton on the adjacent carbon (if present). The chemical shift of this signal will be characteristic of a difluoroacetyl group. ucsb.eduspectrabase.com The absence of naturally occurring organofluorine compounds means that ¹⁹F NMR spectra typically have minimal background interference. scholaris.ca
The technique is powerful for detecting and quantifying fluorinated species in various matrices, even at low concentrations. chemrxiv.orgchemrxiv.org
Advanced NMR techniques, such as Exchange Spectroscopy (EXSY), can be employed to study the conformational dynamics of molecules. These techniques can reveal information about processes like bond rotation and ring inversion. For analogs of this compound, EXSY could be used to investigate restricted rotation around the amide C-N bond or the phenyl C-N bond. The presence of cross-peaks in an EXSY spectrum indicates that the corresponding nuclei are exchanging between different chemical environments. organicchemistrydata.org Such studies can provide valuable insights into the flexibility and preferred conformations of these molecules in solution, which can be crucial for understanding their biological activity. nih.govipb.pt
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. azolifesciences.comnih.gov HRMS instruments can measure the mass-to-charge ratio with very high accuracy, typically to within a few parts per million (ppm). researchgate.netrsc.org This level of precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. uci.edunih.gov
For a new analog of this compound, HRMS would be used to confirm its elemental formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. rsc.org Various ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be employed. azolifesciences.com
Interactive Data Table: HRMS Data for a Hypothetical this compound Analog
| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |
| C₈H₇F₂NO | 171.0495 | 171.0492 | -1.75 |
This table illustrates how the measured mass from HRMS can be used to confirm the elemental composition of the target compound with a high degree of confidence.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing the fragmentation patterns of molecular ions. In the analysis of N-phenylacetamide analogs, EI-MS provides key information about the stability of the molecule and the strength of its chemical bonds.
Upon electron impact, the parent molecule typically loses an electron to form a molecular ion (M+•). The fragmentation of N-phenylacetamide analogs is characterized by several key cleavage pathways:
α-Cleavage: The most common fragmentation involves the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stable acylium ion. For this compound, this would result in the formation of the difluoroacetyl cation.
McLafferty Rearrangement: While less common for this specific structure, analogs with appropriate alkyl chains on the phenyl ring could undergo this characteristic rearrangement.
Cleavage of the Amide Bond: Scission of the C-N amide bond can occur, leading to the formation of the phenylamino (B1219803) cation radical and the corresponding ketene. Another possibility is the formation of the phenyl isocyanate radical cation.
These fragmentation patterns create a unique mass spectrum that serves as a molecular fingerprint, allowing for structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectra of N-phenylacetamide analogs are distinguished by characteristic absorption bands related to the amide linkage and the phenyl ring. rsc.org The substitution of fluorine atoms on the acetyl group significantly influences the vibrational frequencies, particularly of the carbonyl group.
Key vibrational modes observed in the IR spectra of these compounds include:
N-H Stretching: A prominent band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide. derpharmachemica.com
Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the spectrum, appearing in the 1650-1700 cm⁻¹ region. rsc.orgderpharmachemica.com For this compound, the strong electron-withdrawing effect of the two fluorine atoms is expected to shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted acetanilide.
Amide II Band (N-H Bending and C-N Stretching): This band, found between 1500 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. rsc.org
Aromatic C-H and C=C Stretching: Vibrations corresponding to the phenyl group are observed around 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretch).
C-F Stretching: The presence of difluoro substitution gives rise to strong C-F stretching bands, typically found in the 1000-1200 cm⁻¹ region.
Table 1: Characteristic IR Absorption Bands for N-Phenylacetamide Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1650 - 1700 |
| Amide | N-H Bending / C-N Stretching (Amide II) | 1500 - 1570 |
| Aromatic C-H | Stretching | 3000 - 3100 |
X-ray Diffraction Analysis for Solid-State Structure Determination
The analysis provides critical data on the unit cell parameters and space group, which define the crystal's symmetry and packing arrangement.
Table 2: Representative Crystallographic Data for 2-Chloro-N-phenylacetamide researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.929(2) |
| b (Å) | 9.689(2) |
| c (Å) | 8.354(2) |
| β (°) | 102.73(3) |
| Volume (ų) | 783.3(3) |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal, complementing the data obtained from X-ray diffraction. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For N-phenylacetamide analogs, this analysis reveals the nature and relative importance of different non-covalent interactions that govern the crystal packing. researchgate.net The analysis generates 2D "fingerprint plots," which summarize the distribution of intermolecular contacts.
Key findings from Hirshfeld surface analysis of related structures include:
H···O/O···H Contacts: These are typically the most significant interactions, corresponding to the strong N-H···O hydrogen bonds, and appear as distinct sharp spikes in the fingerprint plot. For 2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628), these contacts account for a large portion of the interactions. researchgate.net
H···H Contacts: These represent a significant percentage of the total surface area, reflecting van der Waals interactions between hydrogen atoms.
C···H/H···C Contacts: These interactions are indicative of C-H···π stacking between phenyl rings or other C-H contacts. nih.gov
This detailed breakdown allows for a quantitative comparison of the packing forces in different analogs, providing insight into how substitutions on the phenyl ring or acyl group influence the solid-state structure.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide researchgate.net
| Intermolecular Contact | Percentage Contribution (%) |
|---|---|
| H···O / O···H | 39.0 |
| C···O / O···C | 10.6 |
| H···Cl / Cl···H | 8.5 |
| H···H | 7.3 |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenylacetamide (Acetanilide) |
| 2-chloro-N-phenylacetamide |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide |
Theoretical and Computational Investigations of 2,2 Difluoro N Phenylacetamide
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals critical details about its reactivity, stability, and intermolecular interaction sites.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov The energies of the HOMO and LUMO also correlate with the ionization potential and electron affinity, respectively. While specific values for 2,2-difluoro-N-phenylacetamide are not published, analysis of the analogous N-(phenyl)-2,2-dichloroacetamide (NPA) shows a HOMO-LUMO gap of 5.349 eV, indicating high stability. researchgate.net The introduction of two highly electronegative fluorine atoms in this compound would be expected to lower the energies of both frontier orbitals.
Table 2: Parameters Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | An indicator of molecular stability and reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions denote neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs and high electronegativity. The two fluorine atoms would also contribute to a strong negative potential. The hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The phenyl ring would show a combination of neutral (green) and slightly negative potential above and below the plane of the ring, characteristic of π-systems. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with Lewis structures. nih.gov It is a powerful method for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. nih.govresearchgate.net
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In amide systems like this compound, significant delocalization is expected from the lone pair of the nitrogen atom (nN) to the antibonding orbital of the carbonyl group (πC=O). This interaction is responsible for the planar character of the amide bond and its partial double-bond nature. Analysis of the related N-(phenyl)-2,2-dichloroacetamide reveals a strong nN → πC=O interaction with a stabilization energy of 52.13 kcal/mol. researchgate.net Similar strong interactions would be present in the difluoro analogue.
Table 3: Illustrative NBO Donor-Acceptor Interactions (Based on N-(phenyl)-2,2-dichloroacetamide researchgate.net)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) | π(C=O) | 52.13 | Lone Pair → Antibonding Pi Orbital |
| n(O) | σ(N-Ccarbonyl) | 16.02 | Lone Pair → Antibonding Sigma Orbital |
| n(O) | σ(Ccarbonyl-Calpha) | 12.35 | Lone Pair → Antibonding Sigma Orbital |
| σ(Cphenyl-Cphenyl) | π(Cphenyl-Cphenyl) | 21.34 | Sigma Bond → Antibonding Pi Orbital |
This table shows representative data from an analogous compound to illustrate the concept of NBO analysis.
Conformational Analysis and Dynamics
Computational studies of this compound have provided significant insights into its structural and dynamic properties. These investigations focus on understanding the molecule's preferred shapes (conformations) and the energy required to switch between them.
The rotation around the amide C-N bond in difluoroacetamide units has been a subject of detailed analysis. Theoretical calculations, often employing methods like Density Functional Theory (DFT), have been used to determine the energy barriers for this rotation. For a simple difluoroacetamide, the computed rotational barrier has been found to be approximately 73 kJ mol⁻¹, a value that aligns well with experimental data obtained from nuclear magnetic resonance (NMR) spectroscopy. nih.gov This barrier is notably higher than those observed in related oligoureas, which typically range from 49 to 59 kJ mol⁻¹. nih.gov
The conformational preferences of the difluoromethyl group are influenced by various factors, including dipole stabilization and solvent effects. nih.gov In some difluoroacetamide oligomers, two distinct conformers have been observed in a 1:1 ratio, and their structures can be elucidated using advanced NMR techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy). nih.gov The rate of rotation between these conformers is sensitive to the solvent environment, with the slowest rotation observed in deuterated methanol (B129727) and the fastest in wet chloroform. nih.gov This suggests that the solvent plays a crucial role in stabilizing or destabilizing the transition state for rotation.
Computational models indicate the existence of stable conformer pairs, such as gauche and cis forms. nih.gov The relative stability of these conformers can be influenced by the polarity of the solvent, with a general trend of an increasing population of the cis conformer as solvent polarity increases. nih.gov
Table 1: Rotational Barriers and Conformational Data
| Compound/System | Parameter | Value | Method | Source |
|---|---|---|---|---|
| Difluoroacetamide unit | Rotational Barrier | ~73 kJ mol⁻¹ | VT-NMR / DLPNO-CCSD(T1)/def2-QZVPP//B3LYP-D3(BJ)/def2-TZVP+SMD(chloroform) | nih.gov |
| Oligoureas | C-N Rotational Barriers | 49–59 kJ mol⁻¹ | VT-NMR | nih.gov |
A key feature of interest in this compound and related molecules is the potential for intramolecular hydrogen bonding. The C-H bond of the difluoromethyl group, being polarized by the adjacent fluorine atoms, can act as a hydrogen bond donor to the carbonyl oxygen. nih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions involving this compound and its derivatives. These methods allow for the elucidation of reaction pathways and the factors that govern their outcomes.
Transition state analysis is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structures, chemists can understand the energy barriers and the preferred pathways for a given reaction. For instance, in the context of reactions involving the transfer of a difluorocarbene (:CF₂) to a metal center, computational studies have identified multiple potential pathways. nih.gov
One such study on a palladium(II) fluoride (B91410) complex revealed two distinct pathways for the recombination of :CF₂:
A direct attack of the difluorocarbene on the fluoride ligand. nih.gov
An initial binding of the difluorocarbene to the palladium center, followed by a 1,2-fluoride shift. nih.gov
By calculating the energies of the transition states for these competing pathways, researchers can predict which one is more likely to occur under specific conditions. nih.gov Born-Oppenheimer molecular dynamics (BOMD) simulations can further complement these static calculations by providing a dynamic picture of the reaction, confirming the operative mechanism. nih.gov
Computational chemistry provides the means to determine the kinetic and thermodynamic parameters that control the reactivity of this compound. The kinetic product is the one that forms faster, while the thermodynamic product is the more stable one. The predominance of one over the other can often be influenced by reaction conditions such as temperature. libretexts.org
By calculating the Gibbs free energies (ΔG) and enthalpies (ΔH) of reactants, transition states, and products, the thermodynamic feasibility and the energy barriers of a reaction can be assessed. chemrevlett.com For example, negative values of ΔH indicate an exothermic reaction. chemrevlett.com Furthermore, the activation energy, which is a key kinetic parameter, can be determined from the energy difference between the reactants and the transition state. mdpi.com
These computational approaches are crucial for understanding and predicting the outcomes of reactions, such as the thermal decomposition of related N-substituted diacetamides, where different mechanisms can be operative. mdpi.com The choice of computational method and basis set is critical for obtaining results that are consistent with experimental findings. mdpi.com
Table 2: Key Concepts in Computational Reaction Analysis
| Concept | Description | Relevance to this compound |
|---|---|---|
| Transition State | A high-energy, unstable configuration of atoms that must be passed through for a reaction to occur. | Helps to elucidate the preferred pathways for reactions involving the difluoroacetyl group. nih.gov |
| Kinetic Control | Reaction conditions that favor the formation of the product that is formed fastest. libretexts.org | Understanding the factors that lead to the kinetically favored product in reactions of difluoroacetamide derivatives. |
| Thermodynamic Control | Reaction conditions that favor the formation of the most stable product. libretexts.org | Predicting the most stable products in reactions involving this compound under equilibrium conditions. |
Studies of Intermolecular Interactions and Crystal Packing
The crystal structure is stabilized by a network of non-covalent interactions, which can include conventional hydrogen bonds, weaker C-H···O and C-H···F interactions, and π-π stacking interactions. nih.gov The fluorine atoms in this compound can participate in various intermolecular contacts. While the C-F bond is a poor hydrogen bond acceptor, fluorine atoms can still engage in weak electrostatic interactions with electropositive hydrogen atoms on neighboring molecules. mdpi.com
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are used to characterize and visualize these weak interactions, providing insights into their nature and strength. nih.gov These analyses can reveal, for instance, the presence of C-H···Br hydrogen bonds and offset π-π interactions in the crystal lattice of similar halogenated N-phenylacetamides. nih.gov
Advanced Applications and Broader Scientific Implications in Chemical Research
Role as a Versatile Synthetic Intermediate for Complex Molecule Synthesis
2,2-difluoro-N-phenylacetamide and its derivatives are highly valued as versatile intermediates in the synthesis of complex organic molecules. The presence of the difluoromethyl group adjacent to the amide functionality imparts unique reactivity, enabling a variety of chemical transformations.
One notable application is in radical reactions. For instance, 2-bromo-2,2-difluoro-N-phenylacetamide serves as a precursor to the corresponding difluoroacetyl radical. This radical species can engage in addition reactions with alkenes, leading to the formation of more complex fluorinated structures. Under visible-light photoredox catalysis, these intermediates can participate in difluoroacetylation/cyclization reactions with chromone-tethered alkenes to produce tetrahydroxanthones. researchgate.netd-nb.info Similarly, photoreductive hydrofluoroacetamidation of alkenes has been achieved using 2-bromo-2,2-difluoro-N-phenylacetamide, expanding the toolkit for C-C bond formation. rsc.orgdokumen.pubrsc.org
Furthermore, derivatives of this compound have been employed in multicomponent reactions, such as the Ugi reaction. This allows for the rapid assembly of complex pseudopeptides bearing a difluoromethyl group from simple starting materials. beilstein-journals.org The compound also participates in copper-catalyzed arylation reactions with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts, providing a novel route to aromatic amides. mdpi.comnih.govresearchgate.net These examples underscore the role of this compound as a key building block for accessing a diverse range of complex molecular architectures.
Strategies for the Construction of Diverse Fluorinated Scaffolds
The development of synthetic methodologies to create diverse fluorinated scaffolds is a major focus in medicinal and materials chemistry. This compound has proven to be an instrumental reagent in this endeavor, facilitating access to a variety of valuable fluorinated structures.
The gem-difluoromethylene (CF2) group is a crucial motif in many biologically active compounds, serving as a bioisostere for carbonyl groups or ethers. This compound derivatives provide an efficient entry point to molecules containing this group. A notable method involves the radical nucleophilic substitution (SRN1) reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with thiophenols or phenols. This reaction allows for the construction of S-CF2 and O-CF2 bonds, leading to the formation of gem-difluoromethylene-containing thioethers and ethers. cornell.eduresearchgate.net
Another approach is the photochemical defluorinative alkylation (DFA) of trifluoroacetamides, which can be extended to this compound derivatives. nih.gov This method allows for the incorporation of gem-difluoromethylene groups into a wide range of organic molecules. Additionally, iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes using 2-bromo-2,2-difluoro-N-phenylacetamide has been developed to synthesize sulfones containing the CF2 moiety. nih.gov
Below is a table summarizing selected reactions that provide access to gem-difluoromethylene-containing compounds starting from this compound derivatives:
| Starting Material | Reagent(s) | Reaction Type | Product Type |
| 2-bromo-2,2-difluoro-N-phenylacetamide | Thiophenols/Phenols | Radical Nucleophilic Substitution (SRN1) | Gem-difluoromethylene thioethers/ethers |
| Trifluoroacetamides | Alkenes, Photoredox Catalyst | Photochemical Defluorinative Alkylation (DFA) | α,α-difluorocarbonyl derivatives |
| 2-bromo-2,2-difluoro-N-phenylacetamide | Alkenes, Na2S2O4, Iron Catalyst | Fluoroalkylative Alkylsulfonylation | Sulfones with a CF2 group |
Fluorinated heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals and agrochemicals. This compound and its derivatives have been pivotal in the development of novel synthetic routes to these important molecular systems.
One key strategy involves the intramolecular radical nucleophilic substitution (SRN1) reaction of appropriately substituted 2-bromo-2,2-difluoro-N-phenylacetamides. This has been successfully applied to the synthesis of 2,2-difluoro-2H-benzo researchgate.netcornell.eduoxazin-3-ones, which are valuable heterocyclic scaffolds. cornell.eduresearchgate.net Furthermore, N-acyl-3,3-difluoro-2-oxoindoles, which can be synthesized from isatins, serve as versatile precursors for a variety of ring-opened products, including derivatives of this compound that can be cyclized to form other heterocyclic systems like 1,3,4-thiadiazoles. scielo.br
Visible-light-mediated radical reactions have also opened new avenues for the synthesis of fluorinated heterocycles. For example, the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with chromone-tethered alkenes under photoredox catalysis leads to the formation of fused chromone (B188151) products. researchgate.netd-nb.info Additionally, a three-component reaction involving 2-bromo-2,2-difluoro-N-phenylacetamide, an aldehyde, and an amine can be used to construct fully substituted γ-lactams. acs.org
The following table highlights some of the fluorinated heterocyclic systems synthesized using this compound derivatives:
| Starting Material Derivative | Reaction Type | Resulting Heterocyclic System |
| Substituted 2-bromo-2,2-difluoro-N-phenylacetamide | Intramolecular SRN1 | 2,2-difluoro-2H-benzo researchgate.netcornell.eduoxazin-3-one |
| N-acyl-3,3-difluoro-2-oxoindoles | Ring-opening and cyclization | 1,3,4-thiadiazoles |
| 2-bromo-2,2-difluoro-N-phenylacetamide | Visible-light-mediated radical cyclization | Fused chromones, Tetrahydroxanthones |
| 2-bromo-2,2-difluoro-N-phenylacetamide | Three-component reaction | Fully substituted γ-lactams |
Fundamental Contributions to Organofluorine Chemistry
The study of this compound and its reactions has not only provided new synthetic tools but has also deepened the fundamental understanding of organofluorine chemistry.
The two fluorine atoms on the α-carbon of this compound exert profound electronic and steric effects that modulate its reactivity. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the adjacent carbonyl carbon. This enhanced electrophilicity facilitates nucleophilic attack, as seen in the ring-opening reactions of N-acyl-3,3-difluoro-2-oxoindoles to form various 2,2-difluoroacetamide (B1351127) derivatives. scielo.br
The steric bulk of the fluorine atoms, although modest, can also influence the stereochemical outcome of reactions. More importantly, the presence of the CF2 group can alter the conformation of molecules, which in turn affects their biological activity and chemical reactivity. The study of reactions involving this compound and its derivatives provides valuable data for understanding these subtle yet significant effects. For instance, in multicomponent reactions, the stereoselectivity can be influenced by the steric and electronic properties of the difluoroacetamide component. acs.org
While this compound is often used as a building block where the C-F bonds are already present, its synthesis and the development of related fluorination techniques contribute to the broader field of C-F bond formation. koreascience.krharvard.eduresearchgate.netnih.gov The synthesis of this compound itself can be achieved through various methods, including the reaction of aniline (B41778) with ethyl difluoroacetate, sometimes under neat conditions with a catalytic amount of base. rsc.org
More broadly, research into the reactivity of related compounds, such as trifluoroacetamides, has led to novel methods for selective C-F bond activation. nih.gov For example, photochemical methods have been developed for the defluorinative alkylation of trifluoroacetates and trifluoroacetamides, which represents a significant advance in C-F bond functionalization. While these methods are not directly forming the C-F bonds of this compound, the principles discovered are applicable to the broader challenge of synthesizing and manipulating organofluorine compounds. The development of such innovative strategies is crucial for expanding the synthetic chemist's ability to create novel fluorinated molecules with desired properties. koreascience.krharvard.edu
Strategic Importance in Molecular Design and Synthetic Innovation
The compound this compound combines two structurally significant components: the N-phenylacetamide scaffold and the α,α-difluoroacetamide functionality. The N-phenylacetamide core is a common feature in numerous biologically active compounds and serves as a versatile building block in organic synthesis. nih.govnih.gov The introduction of the difluoromethyl group at the α-position of the acetamide (B32628) introduces a unique set of properties that are highly sought after in contemporary molecular design.
The difluoromethyl group is a fascinating structural element that can profoundly modulate the properties of a molecule. researchgate.net Unlike the more common trifluoromethyl group, the CF2H group possesses a hydrogen atom capable of forming hydrogen bonds, acting as a "lipophilic hydrogen bond donor". acs.orgbohrium.comrsc.org This characteristic is particularly valuable as it can mimic the hydrogen bonding ability of hydroxyl, thiol, or amine groups while introducing a degree of lipophilicity. alfa-chemistry.comnih.gov
The introduction of the CF2H group into the N-phenylacetamide scaffold is anticipated to influence several key molecular properties:
Lipophilicity and Solubility: The difluoromethyl group generally increases lipophilicity, though to a lesser extent than a trifluoromethyl group. acs.orgresearchgate.net This moderate increase can enhance a molecule's ability to permeate biological membranes or improve its solubility in nonpolar solvents, which is a crucial consideration in both pharmaceutical and materials science applications.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to metabolic degradation. rsc.org In the context of this compound, this suggests that the acetyl moiety would be less susceptible to enzymatic hydrolysis, a common metabolic pathway for amides.
Conformational Control: The steric and electronic effects of the difluoromethyl group can influence the rotational barriers around adjacent single bonds. This can lead to a more defined molecular conformation, which is critical for achieving high-affinity interactions with biological targets or for creating well-ordered crystalline structures in materials.
Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, making the hydrogen atom more acidic and capable of participating in hydrogen bonding. rsc.org This can lead to unique intermolecular interactions that influence crystal packing and material properties.
The combination of these effects makes this compound a valuable building block for creating novel compounds with tailored properties.
Table 1: Anticipated Physicochemical Properties of this compound in Comparison to its Non-Fluorinated Analog
| Property | N-phenylacetamide | This compound (Anticipated) | Influence of Difluoromethyl Group |
| Hydrogen Bonding | H-bond acceptor (carbonyl) | H-bond acceptor (carbonyl), Weak H-bond donor (CF2H) | Introduces weak hydrogen bond donor capability bohrium.comrsc.org |
| Lipophilicity (LogP) | Lower | Moderately Higher | Increases lipophilicity acs.orgalfa-chemistry.com |
| Metabolic Stability | Susceptible to hydrolysis | More resistant to hydrolysis | Enhances metabolic stability rsc.org |
| Acidity of α-protons | Weakly acidic | More acidic | Increased acidity due to inductive effect of fluorine |
The development of efficient and selective methods for the introduction of fluorinated motifs is a major focus of modern synthetic chemistry. nih.gov The synthesis of this compound itself can be approached through several rational strategies, providing a platform for the development of more general protocols for α,α-difluoroamide synthesis.
One common approach involves the use of specialized fluorinating reagents on a suitable precursor. For instance, the reaction of an α-ketoacid with a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) can lead to the formation of α,α-difluoroamides in a one-pot reaction. nih.govacs.org
A plausible synthetic route to this compound could involve:
Preparation of the Amide Precursor: The initial step would likely involve the synthesis of an appropriate precursor, such as N-phenyl-2-oxoacetamide.
Fluorination: The subsequent step would be the fluorination of the α-keto amide using a suitable fluorinating agent.
Alternatively, methods involving the direct coupling of a difluoromethyl source with an aniline derivative could be explored. The development of such protocols is crucial for expanding the accessibility of difluoromethylated building blocks like this compound for broader synthetic use.
The availability of this compound as a building block opens up avenues for the synthesis of more complex fluorinated molecules. For example, the phenyl ring can be further functionalized to introduce additional diversity, or the amide nitrogen can participate in various coupling reactions.
Table 2: Potential Synthetic Strategies for α,α-Difluoroamides
| Strategy | Precursor | Reagent(s) | Key Transformation | Reference |
| Deoxyfluorination of α-Ketoamides | α-Ketoamide | DAST, Deoxofluor | C=O to CF2 | nih.govacs.org |
| From α,α-difluoro-β-ketoesters | α,α-difluoro-β-ketoester | Amine | Amidation | acs.org |
| Radical Difluoromethylation | Arene/Heteroarene | CF2H radical precursor | C-H Difluoromethylation | rsc.org |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2,2-difluoro-N-phenylacetamide, and how can reaction conditions be adjusted to improve yield?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine in 2-chloro-N-phenylacetamide with fluorine using KF/18-crown-6 in polar aprotic solvents (e.g., DMF) under reflux (80–100°C). Yield optimization involves adjusting stoichiometry (1:2.5 molar ratio of chloroacetamide to fluorinating agent), reaction time (6–12 h), and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹⁹F NMR : Peaks near δ -120 to -140 ppm confirm difluoro substitution.
- ¹H NMR : A singlet for the acetamide CH₂ group (δ 4.0–4.5 ppm) and aromatic protons (δ 7.2–7.6 ppm).
- IR : Strong C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
- X-ray crystallography (if crystalline): Resolves bond lengths (e.g., C-F ~1.35 Å) and dihedral angles between aromatic and acetamide groups .
Q. What purification methods are recommended for isolating this compound?
- Answer : Use solvent extraction (ethyl acetate/water) followed by recrystallization (ethanol or acetone/hexane). For complex mixtures, silica gel chromatography with gradient elution (hexane to ethyl acetate) effectively separates fluorinated byproducts. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data or reaction yields be resolved?
- Answer : Discrepancies often arise from solvent polarity, impurities, or crystallinity. For example, ¹⁹F NMR shifts vary with solvent (DMSO vs. CDCl₃). To address this:
- Standardize solvent systems and internal references (e.g., CFCl₃).
- Validate purity via melting point analysis and HRMS.
- Replicate conditions from conflicting studies to identify variables (e.g., trace moisture affecting fluorination efficiency) .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular dynamics simulations (e.g., in GROMACS) model solvation effects on reaction pathways. For example, fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the carbonyl group .
Q. How do intramolecular interactions influence the physical properties of this compound?
- Answer : X-ray studies of analogous compounds reveal intramolecular C-H···O hydrogen bonds (2.2–2.5 Å) that stabilize planar conformations, increasing melting points (e.g., ~150–160°C). Intermolecular N-H···O bonds in crystals enhance thermal stability but reduce solubility in nonpolar solvents. Solubility can be improved using DMF or DMSO .
Q. What mechanistic insights explain the hydrolysis of this compound under acidic/basic conditions?
- Answer : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. In basic conditions (pH >10), hydroxide ions deprotonate the amide NH, accelerating cleavage. Kinetic studies (UV-Vis monitoring at 240 nm) show pseudo-first-order kinetics with activation energies ~50–60 kJ/mol. Fluorine’s electronegativity slows hydrolysis compared to non-fluorinated analogs .
Safety and Experimental Design
Q. What safety protocols are critical when handling fluorinated acetamides?
- Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Collect fluorinated waste separately; incineration at >1000°C prevents toxic byproducts.
- Emergency response : For skin contact, wash with 10% NaHCO₃ solution; for eye exposure, rinse with saline for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
